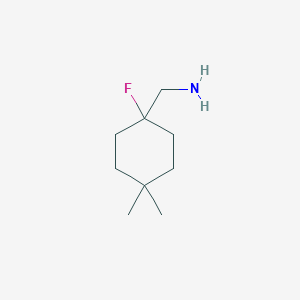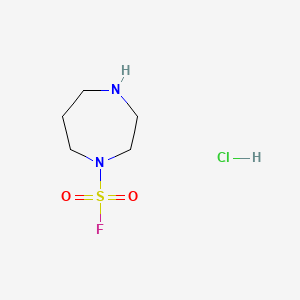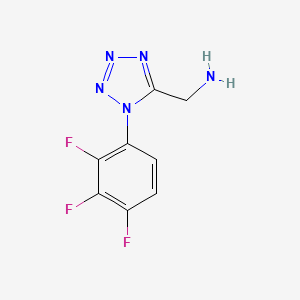
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is a chemical compound characterized by the presence of trifluorophenyl and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine typically involves the reaction of 2,3,4-trifluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,3,4-Trifluorophenyl)methanamine: A related compound with similar structural features but lacking the tetrazole ring.
(2,3,4-Trifluorophenyl)ethanamine: Another similar compound with an ethyl group instead of the methylene group.
Uniqueness
(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is unique due to the presence of both trifluorophenyl and tetrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F3N5 |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
[1-(2,3,4-trifluorophenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C8H6F3N5/c9-4-1-2-5(8(11)7(4)10)16-6(3-12)13-14-15-16/h1-2H,3,12H2 |
InChI Key |
ZSGSKYZLAHYZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N2C(=NN=N2)CN)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)
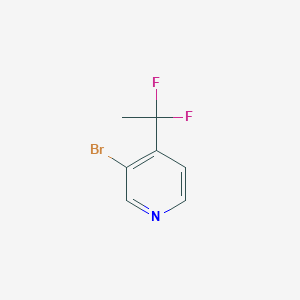
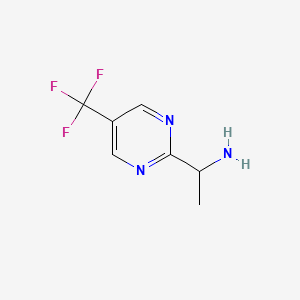
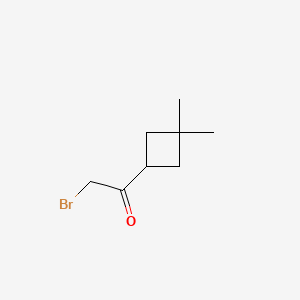
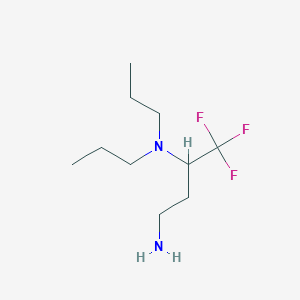
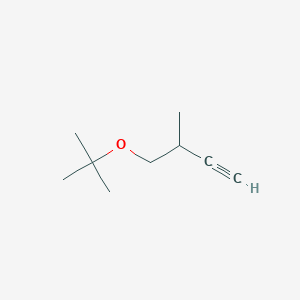
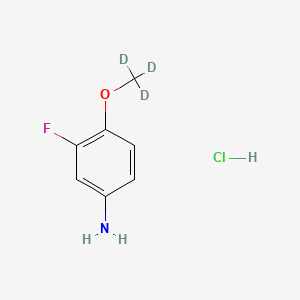
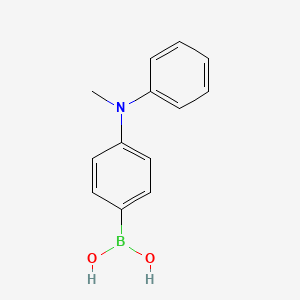
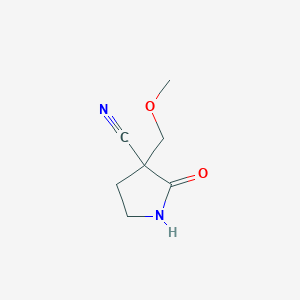
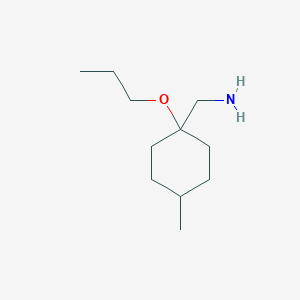
![methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13473677.png)
